molecular formula C12H16ClN3 B1463527 4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride CAS No. 1185397-76-5

4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride

Cat. No.: B1463527
CAS No.: 1185397-76-5
M. Wt: 237.73 g/mol
InChI Key: LDWIVAPXQXSYFT-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
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Biological Activity

4-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core substituted with a methyl group and a pyrrolidine moiety. Its molecular formula is C12H15ClN2, and it exhibits properties typical of benzimidazole derivatives, including interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds structurally related to 4-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

Compound MIC (µg/ml) Target Organism
4-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole50-100Staphylococcus aureus
Other Benzimidazole Derivatives12.5-62.5E. coli, S. typhi

These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy, potentially positioning these compounds as alternatives or adjuncts to existing antibiotics .

Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule formation, a critical process in cell division.
  • Induction of Apoptosis : Studies have shown that benzimidazole derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.

In a comparative study, the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects:

Cell Line IC50 (µM)
A549 (Lung)0.15
HeLa (Cervical)0.21
MCF-7 (Breast)0.33

These results underscore the potential of this compound as a promising candidate for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as tubulin and certain kinases.
  • Cell Cycle Arrest : By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating effectively.

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

  • A study on patients with resistant bacterial infections found that a benzimidazole derivative significantly reduced infection rates when combined with standard antibiotic therapy.
  • In preclinical trials for cancer treatment, a derivative showed promising results in reducing tumor size in xenograft models.

These studies illustrate the therapeutic potential of this class of compounds and warrant further investigation into their clinical applications.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10;/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIVAPXQXSYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.